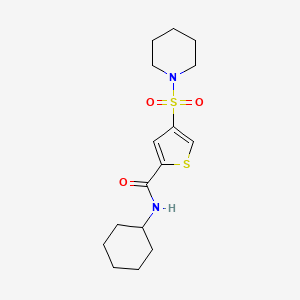

![molecular formula C15H12BrNO3 B5552656 methyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5552656.png)

methyl 4-[(2-bromobenzoyl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds like methyl 4-[(2-bromobenzoyl)amino]benzoate often involves multistep chemical reactions, utilizing precursors with bioactive potential. For instance, methyl-2-formyl benzoate serves as a significant structure in organic synthesis due to its versatility as a precursor for compounds with various pharmacological activities, highlighting the importance of similar compounds in synthetic chemistry and pharmaceutical applications (Farooq & Ngaini, 2019).

Molecular Structure Analysis

The molecular structure of compounds like this compound can be analyzed through techniques such as X-ray crystallography, revealing interactions like halogen···halogen contacts which play a crucial role in the formation of complex molecular structures. This understanding aids in the design and synthesis of cocrystals with desired properties, demonstrating the significance of structural analysis in developing new materials (Tothadi, Joseph, & Desiraju, 2013).

Chemical Reactions and Properties

Research on similar compounds has shown a variety of chemical reactions, such as the synthesis of 2-fluoro-4-bromobiphenyl, highlighting the potential for diverse chemical transformations and applications in manufacturing processes (Qiu et al., 2009). Such studies provide insights into the reactivity and functionalization possibilities of compounds like this compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthesis Processes : Methyl 4-[(2-bromobenzoyl)amino]benzoate's synthesis involves intricate chemical reactions, providing key insights into the optimization of reaction conditions for high yield production. For instance, the synthesis of related compounds like Methyl 4-(bromomethyl)benzoate has been optimized under specific conditions, highlighting the significance of reaction parameters in achieving high product yields (Bi Yun-mei, 2012).

Reactions with Secondary Amines : The reactivity of similar compounds with secondary amines, leading to the formation of novel structures, showcases the potential of this compound in the development of new chemical entities. Such reactions are pivotal in medicinal chemistry for the design of drugs with enhanced therapeutic properties (O. A. Kolyamshin et al., 2019).

Nucleophilic Substitution Reactions : Studies on related compounds demonstrate the utility of this compound in nucleophilic substitution reactions. These reactions are crucial for introducing functional groups that can modify the physical, chemical, and biological properties of a molecule, making it useful in various scientific research applications (H. Koh et al., 1999).

Applications in Material Science

- Photofunctional Hybrids : The synthesis and characterization of photofunctional hybrids, incorporating benzoate derivatives, highlight the potential of this compound in the development of materials with advanced optical properties. These materials are promising for applications in photodynamic therapy and the design of luminescent probes, contributing significantly to advances in medical diagnostics and treatment strategies (J. Cuan & B. Yan, 2013).

Biotechnological Implications

- Enzymatic Reactions and Metabolism : The activity of enzymes toward benzoates, including derivatives similar to this compound, provides valuable insights into the metabolic pathways of aromatic compounds in biological systems. Such studies are essential for understanding the biotransformation of synthetic compounds in living organisms, with implications for drug metabolism and environmental biodegradation (Eng‐Kiat Lim et al., 2002).

Eigenschaften

IUPAC Name |

methyl 4-[(2-bromobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c1-20-15(19)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJQHRCSOBEEBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5552578.png)

![2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5552591.png)

![N-(5-methyl-3-isoxazolyl)-4-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5552621.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B5552633.png)

![1,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5552641.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5552661.png)

![N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552664.png)

![2-[(4-chlorophenoxy)methyl]-1-isobutyl-1H-benzimidazole](/img/structure/B5552666.png)

![N-[(benzylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B5552670.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5552688.png)